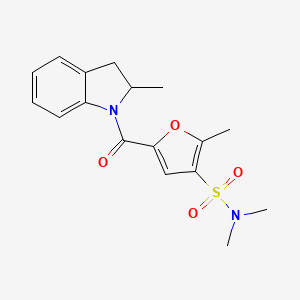

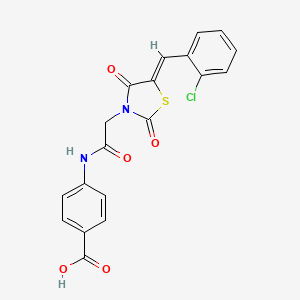

N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indoline, a key component in N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, can be achieved by reduction with NaBH3CN. The N-Boc indoles were reduced to indolines with 10% palladium as a catalyst, polymethylhydrosiloxane (PMHS) as a reducing agent, and the reaction was conducted at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1 H -indole or 1-azacinole) .Chemical Reactions Analysis

Indoline structures, such as the one found in this compound, are commonly found in natural and synthetic compounds with medicinal value . They are used in various chemical reactions, including cycloaddition reactions and the synthesis of photochromic homopolymers via ring-opening metathesis polymerization .科学的研究の応用

Potential Antiglaucoma Agents

A series of sulfonamides, including molecules structurally related to N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, have been evaluated for their ability to inhibit human carbonic anhydrase (CA) isoforms. These compounds have shown promise as strong α-carbonic anhydrase inhibitors, with some displaying potential as antiglaucoma agents. Specifically, certain sulfonamides exerted intraocular pressure (IOP) lowering effects in vivo in hypertensive rabbits more efficiently than dorzolamide, a standard treatment. This research suggests that these sulfonamides could serve as a basis for developing new treatments for glaucoma (Chegaev et al., 2014).

Synthesis of Sultams

In another study, a redox-neutral and completely atom-economical synthesis of sultams was achieved by heating 2-nitrochalcones with elemental sulfur. This process efficiently forms the S-N, C-S, and S=O bonds of the sulfonamide between the nitrogen atom of the 2-nitro group and the α-carbon of the chalcones, with migration of two oxygen atoms from the 2-nitro group to the sulfur atom. This innovative synthesis method provides a pathway for creating sultams, a class of compounds with various potential applications, including pharmaceuticals (Nguyen & Retailleau, 2017).

Intramolecular Cycloadditions

Further research into (trimethylsilyl)methyl allylic sulfones tethered to a furan revealed the potential for intramolecular 4+3 cycloadditions. These reactions result in the formation of complex structures derived from the corresponding allylic cations. This process highlights the versatility of sulfones in synthetic chemistry, particularly in constructing cyclic compounds, which could have implications for developing new pharmaceuticals (Harmata & Herron, 1993).

Prodrug Forms for the Sulfonamide Group

The study of prodrug forms for the sulfonamide group, including water-soluble amino acid derivatives of N-methylsulfonamides, suggests potential applications in improving the solubility and bioavailability of sulfonamide-containing drugs. These derivatives were designed to be enzymatically hydrolyzed to yield the parent sulfonamide, providing a promising approach for enhancing the therapeutic profile of sulfonamide-based medications (Larsen, Bundgaard, & Lee, 1988).

Conformational Studies for Drug Design

The conformational analysis of 2-trimethylammoniummethyl-5-methyl furan iodide, a compound with structural similarities to this compound, provides insights into the interaction with muscarinic nerve receptors. This type of study is crucial for understanding how small changes in molecular structure can influence the binding and activity of compounds at biological targets, aiding in the design of more effective drugs (Chothia, Baker, & Pauling, 1976).

将来の方向性

Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives, such as N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, will likely play a greater role in the medical field . This compound and others like it could potentially be used in the development of new drugs for a variety of diseases, including cancer, bacterial infections, and cardiovascular diseases .

特性

IUPAC Name |

N,N,2-trimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)furan-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-11-9-13-7-5-6-8-14(13)19(11)17(20)15-10-16(12(2)23-15)24(21,22)18(3)4/h5-8,10-11H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJCBSVOMFATFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(O3)C)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)

![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)

![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)

![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)

![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2372426.png)